molecular formula C9H9NOS2 B8330431 (2-(Methylthio)benzo[d]thiazol-6-yl)methanol

(2-(Methylthio)benzo[d]thiazol-6-yl)methanol

Cat. No. B8330431
M. Wt: 211.3 g/mol
InChI Key: USGSPSIAKQRWMQ-UHFFFAOYSA-N
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Patent
US08952058B2

Procedure details

To a solution of (2-(methylthio)benzo[d]thiazol-6-yl)methanol (4.1 g, 19.4 mmol) from Step 2 of this Example and DIEA (3.26 g, 25.3 mmol) in CH2Cl2 (200 mL) was added methanesulfonyl chloride (2.88 g, 25.3 mmol) slowly at 0° C. The mixture was then treated with 2 drops of DMF and stirred at rt overnight. The mixture was quenched with 300 mL of saturated aq NaHCO3. The separated aqueous layer was extracted with CH2Cl2 (2×250 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure to give 6-(chloromethyl)-2-(methylthio)benzo[d]thiazole as a light brown solid (4.4 g, 99%). 1H NMR (300 MHz, DMSO-d6) δ 8.10 (d, J=1.5 Hz, 1H), 7.84 (d, J=8.5 Hz, 1H), 7.53 (dd, J=1.6, 8.4 Hz, 1H), 4.89 (s, 2H), 2.80 (s, 3H). LCMS (ESI) m/z 231 (M+H)+.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]2[CH:11]=[C:10]([CH2:12]O)[CH:9]=[CH:8][C:6]=2[N:7]=1.CCN(C(C)C)C(C)C.CS([Cl:27])(=O)=O>C(Cl)Cl.CN(C=O)C>[Cl:27][CH2:12][C:10]1[CH:9]=[CH:8][C:6]2[N:7]=[C:3]([S:2][CH3:1])[S:4][C:5]=2[CH:11]=1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
CSC=1SC2=C(N1)C=CC(=C2)CO
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
2.88 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly at 0° C
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 300 mL of saturated aq NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with CH2Cl2 (2×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1=CC2=C(N=C(S2)SC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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